molecular formula C35H44O B3344832 1-Adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone CAS No. 934802-07-0

1-Adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone

Cat. No.: B3344832
CAS No.: 934802-07-0
M. Wt: 480.7 g/mol
InChI Key: GXMSTANWLSTNPU-UHFFFAOYSA-N
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Description

1-Adamantyl-(1’,3’-dipropylspiro[2H-naphthalene-1,2’-4,5,6,7-tetrahydroindene]-2-yl)methanone is a complex organic compound that features an adamantyl group, a spiro structure, and a naphthalene moiety

Preparation Methods

The synthesis of 1-Adamantyl-(1’,3’-dipropylspiro[2H-naphthalene-1,2’-4,5,6,7-tetrahydroindene]-2-yl)methanone typically involves multiple steps. One common synthetic route starts with the preparation of 1-adamantyl bromomethyl ketone, which is then subjected to a series of reactions including nucleophilic substitution and cyclization to form the spiro structure. The reaction conditions often require specific reagents and catalysts, such as palladium complexes, to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound.

Mechanism of Action

The mechanism by which 1-Adamantyl-(1’,3’-dipropylspiro[2H-naphthalene-1,2’-4,5,6,7-tetrahydroindene]-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. For example, it can act as a ligand for metal catalysts, facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other adamantyl derivatives and spiro compounds. For instance:

    1-Adamantyl bromomethyl ketone: A precursor in the synthesis of the target compound.

    Adamantyl-substituted hydroxybutyric acids: These compounds share the adamantyl group and have been studied for their biological activity.

    Spiro[2H-naphthalene-1,2’-4,5,6,7-tetrahydroindene] derivatives: These compounds share the spiro structure and have applications in materials science and medicinal chemistry.

The uniqueness of 1-Adamantyl-(1’,3’-dipropylspiro[2H-naphthalene-1,2’-4,5,6,7-tetrahydroindene]-2-yl)methanone lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44O/c1-3-9-30-27-12-6-7-13-28(27)31(10-4-2)35(30)29-14-8-5-11-26(29)15-16-32(35)33(36)34-20-23-17-24(21-34)19-25(18-23)22-34/h5,8,11,14-16,23-25,32H,3-4,6-7,9-10,12-13,17-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMSTANWLSTNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2CCCCC2=C(C13C(C=CC4=CC=CC=C34)C(=O)C56CC7CC(C5)CC(C7)C6)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584165
Record name (1,3-Dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalen]-2'-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934802-07-0
Record name (1,3-Dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalen]-2'-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone
Reactant of Route 2
1-Adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone
Reactant of Route 3
1-Adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone
Reactant of Route 4
1-Adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone
Reactant of Route 5
1-Adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone
Reactant of Route 6
1-Adamantyl-(1',3'-dipropylspiro[2H-naphthalene-1,2'-4,5,6,7-tetrahydroindene]-2-yl)methanone

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